Decamethylcyclopentasiloxane

概要

説明

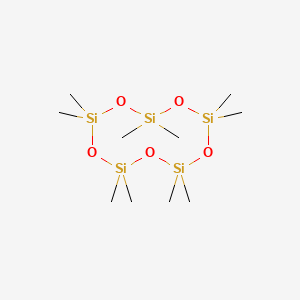

Cyclomethicone 5, also known as decamethylcyclopentasiloxane, is a member of the cyclomethicone family, which are liquid methyl siloxanes characterized by their low viscosity and high volatility. These compounds are cyclic in structure, with a monomer backbone consisting of one silicon and two oxygen atoms bonded together. Cyclomethicone 5 is widely used in cosmetic and personal care products as a skin emollient due to its smooth, dry, and non-greasy feel on the skin .

準備方法

Synthetic Routes and Reaction Conditions: Cyclomethicone 5 is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The process involves the following steps:

Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.

Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic oligomers, including cyclomethicone 5.

Industrial Production Methods: In industrial settings, the production of cyclomethicone 5 involves the use of high-purity dimethyldichlorosilane and controlled reaction conditions to ensure the formation of the desired cyclic siloxane. The reaction is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the condensation process .

化学反応の分析

反応の種類: シクロメチコン 5 は、ケイ素-酸素結合の存在により、主に置換反応を起こします。これらの反応には、以下が含まれます。

ヒドロシリル化: 不飽和有機化合物へのケイ素-水素結合の付加。

シロキサン結合の開裂: 強酸または強塩基の存在下でのケイ素-酸素結合の切断。

一般的な試薬と条件:

ヒドロシリル化: 白金系触媒は、穏やかな条件下で一般的に使用されます。

シロキサン結合の開裂: 強酸(例:硫酸)または強塩基(例:水酸化ナトリウム)が、制御された温度下で使用されます。

主要な生成物:

ヒドロシリル化: 様々な官能基を持つ有機ケイ素化合物の形成。

シロキサン結合の開裂: より小さいシロキサン単位またはシラノールの形成.

科学的研究の応用

Applications in Personal Care Products

D5 is widely used in personal care formulations due to its emollient and conditioning properties. It acts as a carrier for active ingredients and enhances the texture of products such as lotions, shampoos, and deodorants.

Table 1: Common Personal Care Products Containing D5

| Product Type | Functionality |

|---|---|

| Skin lotions | Emollient and skin conditioning |

| Hair conditioners | Smoothing and detangling |

| Deodorants | Fragrance carrier |

| Sunscreens | Enhancer for spreadability |

Industrial Applications

In industrial settings, D5 is utilized in various formulations, including lubricants, sealants, and coatings. Its properties help improve the performance and longevity of these products.

Table 2: Industrial Uses of D5

| Application Type | Benefits |

|---|---|

| Lubricants | Reduces friction and wear |

| Sealants | Provides water resistance |

| Coatings | Enhances durability and gloss |

Environmental Impact Studies

Research has focused on the ecological risks associated with D5 due to its widespread use. Studies indicate that D5 presents negligible risk to aquatic organisms and terrestrial ecosystems.

- A study found that exposure to D5 did not lead to toxic levels in benthic invertebrates or aquatic organisms at concentrations observed in the environment .

- Additionally, D5 showed minimal effects on soil health and plant growth when tested under controlled conditions .

Toxicological Research

Toxicological assessments have been conducted to evaluate the safety of D5 in various contexts:

- Acute Toxicity : Studies demonstrate that D5 has low acute toxicity via oral and dermal routes, with LD50 values exceeding 20 g/kg in rats .

- Reproductive Effects : Research indicates potential reproductive toxicity in animal models; maternal exposure has been linked to developmental neurotoxicity in offspring .

Table 3: Summary of Toxicological Findings

| Study Focus | Findings |

|---|---|

| Acute Oral Toxicity | LD50 > 20 g/kg |

| Dermal Toxicity | Low irritancy observed |

| Developmental Effects | Behavioral disorders in offspring |

Case Studies

Several case studies highlight the implications of D5's use:

- Case Study 1 : A study on maternal exposure to D5 revealed behavioral changes in offspring mice, suggesting developmental neurotoxicity .

- Case Study 2 : Research assessing the environmental impact of D5 concluded that it poses minimal risk to aquatic life based on laboratory and field data .

Regulatory Perspectives

Regulatory bodies have evaluated the safety of D5 extensively:

作用機序

シクロメチコン 5 の作用機序は、主に化学的な相互作用ではなく、その物理的特性に基づいています。揮発性シリコーンとして、肌に薄くて非閉塞性の層を形成し、滑らかで乾燥した感触を与えます。この層は、毛穴を詰まらせることなく、経皮水分蒸散を抑制するのに役立ちます。 この化合物の揮発性により、すぐに蒸発し、油っぽい残留物を残しません .

類似化合物との比較

シクロメチコン 5 は、以下のような環状シロキサンの広範なファミリーの一部です。

シクロテトラシロキサン (D4): ケイ素-酸素ユニットが4つある、より小さい環状シロキサン。

シクロヘキサシロキサン (D6): ケイ素-酸素ユニットが6つある、より大きな環状シロキサン。

シクロメチコン 5 の独自性:

揮発性: シクロメチコン 5 は、揮発性と安定性の最適なバランスを備えており、幅広い用途に適しています。

シクロメチコン 5 の特性と用途を理解することで、研究者や業界関係者は、その独自の特性を活用して、革新的な製品やソリューションを開発することができます。

生物活性

Decamethylcyclopentasiloxane (D5) is a cyclic siloxane widely used in various consumer products and industrial applications. Its biological activity has been the subject of numerous studies, focusing primarily on its toxicological effects, potential carcinogenicity, and mechanisms of action in mammalian systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of D5's biological activity.

D5, also known as this compound, is characterized by its low viscosity and high thermal stability. It is commonly found in personal care products, household cleaners, and industrial applications such as dry cleaning solvents. Due to its widespread use, understanding its biological implications is critical for assessing human health risks.

General Toxicity

D5 exhibits low acute toxicity, with studies indicating a high LD50 value (above 20,000 mg/kg) in rats, suggesting minimal immediate toxic effects upon exposure . However, chronic exposure has revealed various biological effects:

- Liver Effects : Inhalation studies have shown increased liver weights in both male and female rats after prolonged exposure to D5. These changes are interpreted as adaptive responses rather than adverse effects .

- Respiratory Effects : Mild irritative effects on the respiratory tract have been noted following inhalation exposure, consistent with other irritants .

Carcinogenicity

One of the most significant findings regarding D5 is its potential link to uterine tumors in female Fischer 344 rats. A two-year chronic inhalation study reported an 8% incidence of endometrial adenocarcinomas at the highest exposure concentration (160 ppm) . The proposed mechanism involves alterations in the estrous cycle due to changes in prolactin levels and estrogen/progesterone ratios, rather than direct genotoxicity or estrogenic activity .

The biological activity of D5 appears to be mediated through several mechanisms:

- Enzyme Induction : D5 has been identified as a weak inducer of xenobiotic metabolizing enzymes, similar to phenobarbital. Studies have shown increased activity of various hepatic enzymes following exposure .

- Dopamine Receptor Interaction : Research suggests that D5 may act as a dopamine receptor agonist, influencing hormonal regulation and potentially leading to reproductive toxicity through altered estrous cycling .

Case Studies and Research Findings

Several studies have investigated the biological effects of D5:

- Chronic Inhalation Study : A two-year study on Fischer 344 rats indicated a slight increase in uterine tumors linked to D5 exposure but suggested that spontaneous tumor rates in this strain complicate direct causal interpretations .

- Acute Inhalation Toxicity Study : This study highlighted rapid absorption and subsequent exhalation of unchanged D5, indicating low bioaccumulation potential. Peak plasma levels were observed shortly after exposure, with significant recovery noted within 14 days post-exposure .

- Reproductive Toxicity Studies : Research has shown that while D5 does not exhibit direct reproductive toxicity, its influence on hormonal pathways could lead to reproductive health concerns under certain conditions .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the octanol/water partition coefficient (log KOW) of D5?

The slow-stirring method combined with gas chromatography-mass spectrometry (GC-MS) is the standard approach. This method minimizes emulsification and allows precise measurement of D5's hydrophobicity. Ensure equilibration times exceed 72 hours to account for its high molecular weight and low solubility .

Q. How can researchers quantify D5 concentrations in ambient air with minimal interference?

Use high-volume air samplers with polyurethane foam (PUF) or XAD-2 resin, followed by thermal desorption-GC-MS. Daily sampling at rural sites (to avoid urban contamination) and validation against atmospheric circulation models (e.g., incorporating OH radical kinetics) improves accuracy .

Q. What protocols ensure safe handling and disposal of D5 in laboratory settings?

Store waste separately in sealed containers and transfer to certified biohazard waste facilities. Use fume hoods for volatile experiments, and adhere to H313 (skin contact) and H333 (inhalation) safety protocols. Avoid aqueous disposal due to environmental persistence .

Q. How does D5 interact with soil matrices, and what methods assess its sorption dynamics?

Conduct batch equilibrium studies using soil samples with varying organic carbon content. Centrifuge samples post-equilibration, extract with hexane, and analyze via GC-MS. Humic acids (e.g., Aldrich humic acid) can alter partitioning; include controls to isolate their effects .

Advanced Research Questions

Q. How do OH radical-driven oxidation mechanisms of D5 contribute to secondary organic aerosol (SOA) formation?

Simulate atmospheric conditions in smog chambers with controlled OH radical concentrations. Monitor aerosol growth using scanning differential mobility analyzers (DMAs) and compare with theoretical pathways (e.g., Si-O bond cleavage forming low-volatility products). Kinetic studies show D5’s oxidation rate constant is ~2.5 × 10<sup>−12</sup> cm<sup>3</sup> molecule<sup>−1</sup> s<sup>−1</sup> at 298 K .

Q. What multidisciplinary approaches reconcile discrepancies between modeled and observed D5 concentrations in freshwater ecosystems?

Integrate fugacity models (e.g., quantifying air-water exchange) with field data from wastewater treatment plant effluents. Adjust hydrolysis rate constants and sediment burial rates in models to align with empirical measurements. Long-range transport contributes <10% to aquatic systems, emphasizing local emission inputs .

Q. How can researchers address data gaps in D5’s toxicity classification for regulatory risk assessments?

Conduct comparative MOA (mode of action) studies across species, focusing on hepatic enzyme induction (e.g., CYP450) and endocrine disruption endpoints. Use in vitro assays (e.g., human hepatocyte cultures) to assess human relevance, as rodent-specific effects (e.g., uterine tumors) may lack translational validity .

Q. What advanced modeling techniques validate D5’s long-range atmospheric transport potential?

Apply global circulation models (GCMs) incorporating D5’s photodegradation half-life (~10 days) and advection patterns. Validate against Arctic monitoring data, where D5 concentrations correlate with mid-latitude emissions but remain below 0.1 ng/m<sup>3</sup> due to efficient OH radical degradation .

Q. Methodological Notes

- Data Contradictions : Discrepancies in D5’s persistence (e.g., field vs. lab half-lives) arise from variable OH radical concentrations. Use site-specific radical flux measurements to calibrate models .

- Regulatory Compliance : Align experimental designs with OECD guidelines for hydrolysis studies (pH 4–9, 50°C) to meet EPA/ECHA requirements .

特性

IUPAC Name |

2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXQFUHVRWGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32625-53-9 | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027184 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless volatile liquid; [Merck Index] | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

73 °C (163 °F) - closed cup | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.7X10-2 mg/L at 25 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9593 g/cu cm at 20 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid | |

CAS No. |

541-02-6 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethicone 5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。